4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
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Overview
Description
4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyanophenyl group, a pyridinylmethyl group, and a butanoic acid backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with suitable reagents to form the cyanophenyl intermediate.
Coupling with Pyridinylmethyl Group: The cyanophenyl intermediate is then coupled with a pyridinylmethyl group through a nucleophilic substitution reaction.
Formation of the Butanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the cyanophenyl and pyridinylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in inhibiting specific enzymes or pathways in cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the production of kynurenine, a metabolite involved in immune regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid
- 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-4-ylmethyl)amino)butanoic acid
- 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)pentanoic acid
Uniqueness
The uniqueness of 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-cyanoanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-9-13-5-1-2-6-14(13)21-16(22)8-15(17(23)24)20-11-12-4-3-7-19-10-12/h1-7,10,15,20H,8,11H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJIKSHPJBOJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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